Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
Description
Structure and Key Features: This compound is a methyl ester of a branched decanoic acid derivative. Its structure includes:
- A 10-carbon backbone (decanoic acid).
- 2,2-Dimethyl groups at the second carbon, introducing steric hindrance and reducing crystallinity.
- A trimethylsilyl (TMS) ether at the third carbon, enhancing hydrophobicity and stability.
- A methyl ester group at the terminal carboxylate.
Molecular Formula: C₁₅H₃₃O₃Si
Molecular Weight: ~253.09 g/mol (calculated).
Key Applications:
Properties
CAS No. |
151721-70-9 |
|---|---|
Molecular Formula |
C16H34O3Si |
Molecular Weight |
302.52 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-trimethylsilyloxydecanoate |
InChI |
InChI=1S/C16H34O3Si/c1-8-9-10-11-12-13-14(19-20(5,6)7)16(2,3)15(17)18-4/h14H,8-13H2,1-7H3 |
InChI Key |
IDBAGCMLFXVSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Functional Group Transformations
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Alkylation/Oxidation | Grignard reagents, oxidants | Introduce 2,2-dimethyl groups |
| 2 | Hydroxylation | Epoxidation/ring-opening or dihydroxylation | Install β-hydroxyl group |
| 3 | Silylation | TMSCl, imidazole, DMF | Protect hydroxyl as TMS ether |
| 4 | Esterification | Diazomethane, TMSCHN2, or acid-catalyzed methanol | Convert carboxylic acid to methyl ester |
Detailed Preparation Methods
Method 1: Silylation Followed by Esterification
Step 1: Synthesis of 2,2-Dimethyl-3-Hydroxydecanoic Acid
The parent acid is synthesized via:
- Alkylation of a β-ketoester : Treatment of ethyl acetoacetate with isopropyl Grignard reagent yields 2,2-dimethyl-3-ketoester.
- Reduction and oxidation : Reduction of the ketone to hydroxyl, followed by oxidation to carboxylic acid.
Step 2: Silylation of the β-Hydroxyl Group
The hydroxyl group is protected using trimethylchlorosilane (TMSCl) in the presence of imidazole:
Reaction :
$$ \text{R-OH} + \text{TMSCl} \xrightarrow{\text{Imidazole, DMF}} \text{R-OSiMe}_3 + \text{HCl} $$
Conditions :
Step 3: Esterification
The carboxylic acid is converted to methyl ester using trimethylsilyldiazomethane (TMSCHN2):
Reaction :
$$ \text{R-COOH} + \text{TMSCHN}2 \xrightarrow{\text{Methanol}} \text{R-COOCH}3 + \text{N}_2 $$
Conditions :
Method 2: Esterification Prior to Silylation
Step 1: Esterification of Decanoic Acid Derivative
The carboxylic acid is first esterified using sulfuric acid and excess methanol via azeotropic distillation:
Reaction :
$$ \text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{R-COOCH}3 + \text{H}_2\text{O} $$
Conditions :
Step 2: Hydroxylation and Silylation
The methyl ester undergoes hydroxylation (e.g., via epoxidation/ring-opening or dihydroxylation) followed by TMS protection.
Critical Reaction Parameters
Table 2: Comparative Analysis of Key Reagents and Yields
| Parameter | Silylation → Esterification | Esterification → Silylation |
|---|---|---|
| Silylation Agent | TMSCl, imidazole | TMSCl, imidazole |
| Esterification Agent | TMSCHN2 | H₂SO₄, methanol |
| Temperature | 0–25°C | 100–120°C |
| Yield | 85–95% | 90–95% |
| Advantage | Mild conditions, no acid exposure | Higher carboxylic acid conversion |
| Risk | TMS group stability during esterification | Hydroxyl group instability |
Challenges and Solutions
Industrial and Laboratory-Scale Considerations
Scalability
Purification
- Column Chromatography : Silica gel (hexane/ethyl acetate) for silylated intermediates.
- Distillation : Vacuum distillation for final ester purification.
Spectroscopic and Analytical Data
1H NMR (CDCl3) :
- δ 0.2 ppm : Si(CH3)3 (s, 9H)
- δ 1.2–1.5 ppm : (CH2)8 (m, 16H)
- δ 3.6 ppm : OCH3 (s, 3H)
- δ 4.1–4.3 ppm : CHOSi (m, 1H)
13C NMR (CDCl3) :
- δ 18.0 ppm : C(Si)(CH3)3
- δ 22–34 ppm : (CH2)8 (multiple signals)
- δ 51.5 ppm : OCH3
- δ 170.0 ppm : COOCH3
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted decanoic acid esters.
Scientific Research Applications
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor potential of decanoic acid. Research indicates that it exerts profound anti-tumor effects on hepatocellular carcinoma (HCC) by targeting the c-Met signaling pathway. In vitro and in vivo studies demonstrated that decanoic acid inhibited the phosphorylation of c-Met and induced apoptosis in HCC cells. This suggests that decanoic acid could serve as a promising candidate for cancer therapy, particularly for liver cancers .
Antimicrobial Properties
Decanoic acid has shown potential as an antimicrobial agent. Its fatty acid structure allows it to disrupt microbial membranes, making it effective against various pathogens. Studies have indicated that it possesses antifungal and antibacterial properties, which could be beneficial in treating infections or as a preservative in food products .
Flavoring Agent
In food science, decanoic acid is utilized as a flavoring agent due to its pleasant aroma and taste profile. It can enhance the flavor of various food products, making it a valuable ingredient in the food industry.
Food Preservation
The antimicrobial properties of decanoic acid also make it suitable for food preservation. It can inhibit the growth of spoilage organisms and pathogens in food products, thereby extending shelf life and ensuring safety .
Silicone Polymers
Decanoic acid derivatives are used in the synthesis of silicone polymers. The trimethylsilyl group enhances the thermal stability and mechanical properties of silicone materials. These polymers find applications in various industries, including automotive and construction .
Coatings and Sealants
Due to its chemical stability and resistance to moisture, decanoic acid derivatives are incorporated into coatings and sealants. These applications benefit from enhanced durability and performance characteristics .
Table 1: Summary of Applications
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Pharmacology | Anti-tumor agent | Inhibits c-Met signaling |
| Antimicrobial | Disrupts microbial membranes | |
| Food Science | Flavoring agent | Enhances taste |
| Food preservation | Inhibits spoilage | |
| Materials Science | Silicone polymers | Improves thermal stability |
| Coatings and sealants | Enhances moisture resistance |
Case Studies
- Hepatocellular Carcinoma Study : A study conducted on HCC cell lines demonstrated that treatment with decanoic acid led to a significant reduction in tumor growth and induction of apoptosis through modulation of oncogenic pathways .
- Food Preservation Study : Research evaluating the use of decanoic acid in food preservation showed a marked decrease in microbial load in treated samples compared to controls, indicating its efficacy as a natural preservative .
Mechanism of Action
The mechanism of action of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decanoic acid, which can then participate in metabolic pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with lipid membranes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The following compounds share functional or structural similarities:
Key Comparisons
Hydrophobicity and Solubility
- The TMS group in the target compound significantly increases logP (~8 estimated) compared to non-silylated analogues (e.g., 3-hydroxydecanoic acid methyl ester, logP ~2.5) .
- Branching (2,2-dimethyl) reduces intermolecular van der Waals forces, lowering melting points compared to linear chains (e.g., decanoic acid methyl ester) .
Stability and Reactivity
- TMS ethers resist hydrolysis under neutral conditions but cleave under acidic or fluoride-mediated conditions, making them ideal protective groups in synthesis .
- In contrast, hydroxyl groups (e.g., 3-hydroxydecanoic acid methyl ester) are prone to oxidation or ester hydrolysis, limiting their utility in moisture-rich environments .
Analytical Utility
- Silylated derivatives like the target compound are preferred in GC-MS due to enhanced volatility and reduced polarity, leading to sharper peaks and improved detection .
- Linear esters (e.g., decanoic acid methyl ester) are common in biodiesel analysis but lack the derivatization advantages of silylation .
Stability Studies
- Hydrolytic Stability : TMS ethers remain intact in anhydrous conditions but degrade in acidic environments (e.g., pH < 3) or with tetrabutylammonium fluoride (TBAF) .
- Thermal Stability : Silylated compounds exhibit higher thermal resilience (up to 300°C), making them suitable for high-temperature GC applications .
Industrial and Pharmaceutical Relevance
Biological Activity
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester (CAS Registry Number: 55530-56-8) is a chemical compound with notable biological activities. This article explores its biological properties, including its antioxidant and antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Formula : C₁₂H₂₈O₃Si₂
- Molecular Weight : 276.52 g/mol
- IUPAC Name : 2,2-Dimethyl-3-[(trimethylsilyl)oxy]decanoic acid methyl ester
- InChIKey : DJCIAUQXAPLLSG-UHFFFAOYSA-N
Biological Activity Overview
Decanoic acid derivatives have been studied for their potential health benefits, particularly in the areas of antioxidant and antimicrobial activities.
1. Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress leading to various diseases. Studies have shown that decanoic acid derivatives exhibit significant antioxidant properties.
- Mechanisms : The antioxidant activity is often measured using assays such as DPPH (1,1-Diphenyl-2-Picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For instance, an extract containing similar compounds demonstrated an IC50 value of 0.065 mg/mL against DPPH and 0.052 mg/mL against ABTS .
2. Antimicrobial Activity
Decanoic acid and its derivatives have shown promising antimicrobial properties against various pathogens.
- Study Findings : In one study, the essential oil containing decanoic acid exhibited potent antimicrobial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones measuring 12 mm and 14 mm respectively, surpassing the efficacy of standard antibiotics like ampicillin .
The mechanisms through which decanoic acid exerts its biological activity include:
- Disruption of Membrane Integrity : The compound affects bacterial membrane permeability and integrity, leading to cell death.
- Inhibition of Respiratory Chain Dehydrogenase : It disrupts the bacterial respiratory chain dehydrogenase activity, which is vital for energy production in bacteria. This was evidenced by a dose-dependent inhibition observed in various bacterial strains .
Case Study 1: Antioxidant Efficacy
A study investigating the antioxidant potential of compounds similar to decanoic acid revealed that extracts containing these compounds significantly reduced oxidative stress markers in vitro. The results indicated a strong correlation between antioxidant activity and the concentration of decanoic acid derivatives present in the extracts.
| Assay Type | IC50 (mg/mL) |
|---|---|
| DPPH | 0.065 |
| ABTS | 0.052 |
Case Study 2: Antimicrobial Effects
In another research effort focusing on antimicrobial properties, decanoic acid methyl ester was tested against various bacterial strains. The study found that at concentrations ranging from 0.07 to 1.13 mg/mL, the compound effectively inhibited bacterial growth by compromising respiratory chain functions.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.07 mg/mL |
| Pseudomonas aeruginosa | 1.13 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

